4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-iodo-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2S/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIOJCXAPLZUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235380 | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-18-6 | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and iodine atoms to the pyrimidine ring.
Methylation: Addition of methyl groups to the appropriate positions on the ring.
Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine and chlorine atoms at positions 5 and 4, respectively, undergo nucleophilic substitution under mild conditions.
Iodine Substitution
The 5-iodo group is highly reactive toward nucleophiles such as amines, alkoxides, and thiols. For example:
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Reaction with benzylamine in DMF at 80°C replaces iodine with a benzylamino group, yielding 5-(benzylamino)-4-chloro-6-methyl-2-(methylthio)pyrimidine .
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Alkoxy groups can be introduced using alcohols in the presence of a base (e.g., K₂CO₃) .
Chlorine Substitution
The 4-chloro group is less reactive than iodine but participates in substitution with stronger nucleophiles:
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Amines or hydrazines in polar solvents (e.g., DMF, MeCN) at elevated temperatures replace chlorine with amino groups .
Sonogashira Coupling
The 5-iodo position undergoes Pd-catalyzed cross-coupling with terminal alkynes. Key findings include:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN, RT | 5-Alkynyl-4-chloro-6-methyl-2-(methylthio)pyrimidine | 60–95% |
This reaction proceeds efficiently at room temperature with electron-deficient aryl iodides, forming C–C bonds without requiring inert conditions .
One-Pot Multi-Step Reactions
The compound participates in tandem substitution and coupling reactions:
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Example : Sequential treatment with an amine (to replace chlorine) and a terminal alkyne (via Sonogashira coupling) produces 4,5-disubstituted derivatives .
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Solvents like DMF and temperatures of 80°C optimize reaction efficiency .
Oxidation of the Methylthio Group
The methylthio (-SMe) group at position 2 can be oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents:
Comparative Reactivity of Halogens
The iodine atom exhibits greater reactivity than chlorine in cross-coupling and substitution reactions. This difference is leveraged in sequential functionalization:
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various bioactive molecules. Its applications in medicinal chemistry include:
- Kinase Inhibitors : It is utilized in the development of kinase inhibitors, which are important for treating various cancers and other diseases by blocking specific enzymes involved in cell signaling pathways.
- Antiviral Agents : The compound has been explored for its potential as an antiviral agent, contributing to the synthesis of drugs targeting viral infections.
- Enzyme Inhibitors : Research indicates that it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate phosphorylation and altering biological pathways .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for creating complex organic compounds. Its applications include:
- Synthesis of Marine Alkaloids : It is involved in synthesizing various marine alkaloids, which have unique biological activities and potential therapeutic uses.
- Pyrimidine Derivatives : The compound is a key precursor for synthesizing other pyrimidine derivatives that may exhibit diverse pharmacological properties.
Material Science
The compound's unique electronic and optical properties make it valuable in material science. Applications include:
- Development of Novel Materials : Researchers are investigating its use in creating materials with specific electronic or optical characteristics, which could be beneficial for applications in electronics and photonics .
Biological Studies
In biological research, this compound is employed to study various enzyme inhibitors and other biologically active compounds. Its role includes:
- Investigating Molecular Mechanisms : It aids in understanding the molecular mechanisms underlying enzyme activity and inhibition, providing insights into drug development and disease mechanisms .
The presence of multiple reactive sites allows for diverse chemical transformations:
- Nucleophilic Substitution : The chlorine and iodine atoms can be replaced by various nucleophiles to form different substituted pyrimidines.
- Oxidation and Reduction Reactions : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to create carbon-carbon bonds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
-
Kinase Inhibition Study :
- A study demonstrated that derivatives synthesized from this compound showed significant inhibitory activity against specific kinases involved in cancer progression.
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Antiviral Development :
- Research indicated that modifications of this pyrimidine derivative exhibited antiviral properties against certain viral strains, suggesting its potential as a lead compound for drug development.
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Material Characterization :
- Experimental results showed that materials synthesized using this compound displayed enhanced electronic properties suitable for use in organic electronics.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methylthio groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
2.1.1 Substituent Variations
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (C₇H₉ClN₂OS) Structure: Ethoxy group at position 6 instead of methyl/iodo. Synthesis: Prepared via regioselective substitution of 4,6-dichloro-2-(methylthio)pyrimidine with NaOEt in ethanol at 20°C, offering milder conditions than traditional DMF-based methods . Applications: Versatile scaffold for Suzuki-Miyaura coupling, amine/alcohol displacement, and oxidation to sulfones .
4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- Structure : Methoxy group at position 6.
- Reactivity : Chlorine at position 4 can be displaced by amines or alcohols, and the methylthio group is oxidizable to sulfones for further functionalization .
4,6-Dichloro-5-methoxypyrimidine
- Structure : Methoxy at position 5, chlorine at positions 4 and 6.
- Crystal Interactions : Exhibits Cl···N hydrogen bonding (3.09–3.10 Å), influencing solubility and stability .
2.1.2 Heterocyclic Analogues
Thieno[2,3-d]pyrimidines Example: 6-Butyl-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine. Bioactivity: Methylthio group at position 2 enhances binding to serotonin receptors (e.g., 5-HT3R), with derivatives showing selective antagonism .
Pyrrolo[2,3-d]pyrimidines Example: 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.
Physicochemical and Functional Comparisons
Biological Activity
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine is a multi-substituted pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique combination of halogen and methylthio groups, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- Chlorine (Cl) and Iodine (I) : Halogen substituents that enhance reactivity.
- Methylthio (S) : A sulfur-containing group that can influence biological interactions.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The compound has been shown to interact with various kinases, which play critical roles in cellular signaling pathways. By binding to the active sites of these enzymes, it can inhibit substrate phosphorylation, thereby modulating key biological processes such as cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on specific kinases. For instance, studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs) and other related enzymes, making it a candidate for further investigation in cancer therapy.
Antiviral and Anticancer Properties
The compound is also being explored for its potential antiviral and anticancer activities. Preliminary studies suggest that it may interfere with viral replication processes and exhibit cytotoxic effects against various cancer cell lines.
Study 1: Kinase Inhibition
In a study assessing the inhibitory effects of various pyrimidine derivatives, this compound was found to significantly reduce the activity of CDKs in vitro. The IC50 values indicated strong binding affinity, suggesting potential therapeutic applications in oncology.
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of the compound against influenza viruses. The results indicated that treatment with this pyrimidine derivative led to a marked decrease in viral titers in infected cell cultures, highlighting its potential as an antiviral agent.
Applications in Research
This compound serves as an essential intermediate in organic synthesis, particularly for developing bioactive molecules. Its versatility allows researchers to modify its structure for targeted biological applications, including drug development and agrochemical formulations.
Comparative Analysis
| Compound | Biological Activity | Applications |
|---|---|---|
| This compound | Enzyme inhibitor; Antiviral; Anticancer | Drug development; Organic synthesis |
| 5-Iodo-2-(methylthio)pyrimidine | Antibacterial; Metabolic pathway influence | Medicinal chemistry |
| 4-Amino-6-chloro-5-iodo-pyrimidine | Enzyme inhibitor; Kinase inhibition | Pharmaceutical intermediates |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of pyrimidine precursors. For example, substituting a chlorine atom at the 4-position with iodine (e.g., using KI/NaIO₄ under acidic conditions) is common. Methylthio groups are typically introduced via thiolation reactions using methylthiol reagents (e.g., CH₃SNa). Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents critically affect yield and purity. Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., methyl, methylthio, and halogen groups). Coupling patterns in aromatic regions confirm pyrimidine ring substitution.
- X-ray Diffraction : Single-crystal X-ray analysis using programs like SHELXL (SHELX system) resolves 3D geometry, bond lengths, and intermolecular interactions. This is critical for confirming regioselectivity in halogenation or thiolation steps .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for iodine-containing derivatives .
Q. How do chloro, iodo, and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at the 4-position is a common leaving group for Suzuki-Miyaura or Ullmann couplings. The iodo substituent at the 5-position enhances electrophilicity due to its larger atomic radius, facilitating nucleophilic aromatic substitution. The methylthio group at the 2-position can act as a directing group or participate in oxidation reactions (e.g., to sulfoxides). Steric hindrance from the 6-methyl group may slow reactions at adjacent positions. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to balance reactivity and selectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic optimization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian software) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks and stability under varying pH. For example, the methylthio group’s electron-donating effect can be quantified to explain regioselectivity in halogenation. Basis sets like B3LYP/6-31G(d) are recommended for geometry optimization .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition or receptor binding) may arise from impurities, assay conditions, or stereochemical variations. Mitigation steps:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates.
- Structural Analogues : Compare activity with derivatives lacking specific substituents (e.g., iodo vs. bromo) to isolate functional group contributions.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes in target proteins (e.g., 5-HT₃ receptors), reconciling empirical data with theoretical models .
Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst loading).
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dihalogenation).
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments.
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What safety protocols are critical when handling iodine and methylthio groups in this compound?
- Methodological Answer :
- Iodine Handling : Use fume hoods to avoid inhalation; neutralize waste with NaHSO₃.
- Methylthio Stability : Store under inert gas (N₂/Ar) to prevent oxidation to sulfoxides.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Waste Disposal : Segregate halogenated waste for incineration by certified facilities .
Data Contradiction Analysis
Q. Why might substituent positioning lead to conflicting reactivity reports in literature?
- Methodological Answer : Steric and electronic effects from the 6-methyl group can shield the 5-iodo position, reducing accessibility in cross-coupling reactions. For example, steric hindrance may explain lower yields in Sonogashira reactions compared to smaller analogues. Comparative studies using X-ray crystallography and Hammett σ constants (for electronic effects) can resolve such contradictions .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
